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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyl]amine

Cat. No.: B034753 Get Quote

An In-depth Technical Guide to the Coordination Chemistry of Me6TREN

Introduction
Tris[2-(dimethylamino)ethyl]amine, commonly known as Me6TREN, is a tripodal,

tetradentate amine ligand that has garnered significant interest in the fields of coordination

chemistry, catalysis, and materials science. Structurally, it is the hexamethylated derivative of

tris(2-aminoethyl)amine (tren). The ligand features a central tertiary amine bridgehead and

three pendant dimethylamino arms. This unique architecture enforces a specific coordination

geometry around metal centers, making it a valuable tool for designing metal complexes with

tailored properties.

Me6TREN is particularly known for its ability to form stable, five-coordinate complexes with a

variety of transition metal ions, typically adopting a trigonal bipyramidal geometry.[1] Its strong

σ-donating character and the steric bulk of the six methyl groups influence the electronic

structure, redox potential, and reactivity of the coordinated metal.[2] This guide provides a

comprehensive overview of the synthesis, coordination chemistry, and key applications of the

Me6TREN ligand, with a focus on quantitative data, experimental protocols, and mechanistic

pathways.

Synthesis and Characterization of Me6TREN
The Me6TREN ligand is typically synthesized via the Eschweiler-Clarke reaction, which

involves the methylation of the primary amine groups of its precursor, tris(2-aminoethyl)amine

(tren), using formic acid and formaldehyde.
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Experimental Protocol: Synthesis of Me6TREN
This protocol is adapted from literature procedures.

Materials:

Tris(2-aminoethyl)amine (tren)

Formic acid (HCOOH, ~98-100%)

Formaldehyde (HCHO, ~37% solution in H₂O)

Sodium hydroxide (NaOH)

Diethyl ether (DEE)

Deionized water (H₂O)

Procedure:

In a round-bottom flask, dissolve tris(2-aminoethyl)amine (e.g., 12 mL, 80 mmol) in a mixture

of water, formic acid, and formaldehyde. A common volumetric ratio is 1:6:6 (H₂O:formic

acid:formaldehyde).

Heat the reaction mixture under reflux at approximately 120 °C. The reaction progress can

be monitored by the cessation of CO₂ evolution.

After the reaction is complete, cool the flask to room temperature.

Carefully neutralize the mixture by adding it to a 10% aqueous NaOH solution until the

solution is strongly basic. This will deprotonate the amine and cause the product to separate.

An oily layer containing the Me6TREN product will form. Extract this layer into diethyl ether.

Wash the organic phase with brine, dry it over an anhydrous salt like MgSO₄, and filter.

Remove the diethyl ether solvent by rotary evaporation.
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Purify the resulting crude oil by vacuum distillation (e.g., at ~70 °C / 0.5 mmHg) to yield

Me6TREN as a colorless oil.[3]

Characterization (¹H and ¹³C NMR): The purified ligand can be characterized by Nuclear

Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃, δ ppm): 2.58-2.52 (t, 6H, N(CH₂)₂NCH₂-), 2.34-2.30 (t, 6H,

NCH₂CH₂N(CH₃)₂), 2.18-2.14 (s, 18H, N(CH₃)₂).

¹³C NMR (101 MHz, CDCl₃, δ ppm): 57.5 (NCH₂CH₂N(CH₃)₂), 53.0 (NCH₂CH₂N(CH₃)₂), 45.9

(N(CH₃)₂).

Coordination Chemistry and Structural Data
Me6TREN acts as a tetradentate N₄ ligand, binding to a metal center through its central tertiary

amine and the three terminal dimethylamino groups. The constrained geometry of the ligand

typically results in the formation of five-coordinate trigonal bipyramidal complexes,

[M(Me6TREN)X]ⁿ⁺, where X is a fifth ligand (e.g., a halide or solvent molecule).[1]

General Workflow for Metal Complex Synthesis
The general synthesis of Me6TREN metal complexes involves the reaction of the ligand with a

suitable metal salt in an appropriate solvent.
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General Workflow for [M(Me6TREN)X]ⁿ⁺ Synthesis

Ligand Preparation Metal Salt Preparation

Dissolve Me6TREN
in solvent (e.g., Acetone)

Mix Solutions &
Stir/Sonicate

Dissolve Metal Salt (e.g., M(OAc)₂)
in solvent

Formation of
[M(Me6TREN)(Anion)]⁺

Anion Exchange (optional)
(e.g., add KPF₆)

Isolate Product
(Filtration/Evaporation)

Click to download full resolution via product page

Caption: Generalized experimental workflow for synthesizing Me6TREN metal complexes.

Quantitative Structural Data
X-ray crystallography has provided precise bond lengths and angles for a range of Me6TREN

complexes. The data reveals a consistent trigonal bipyramidal coordination geometry. The

apical positions are typically occupied by the bridgehead nitrogen (N_apical) and the fifth ligand

(X), while the three pendant dimethylamino nitrogens (N_eq) occupy the equatorial plane.
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Complex
M-N_apical
(Å)

M-N_eq (Å)
(average)

M-X (Å)
Coordinatio
n Geometry

Reference

[Mn(Me6TRE

N)Br]Br
2.37 2.30 2.50 (Br)

Trigonal

Bipyramidal
[1]

[Fe(Me6TRE

N)Br]Br
2.30 2.25 2.44 (Br)

Trigonal

Bipyramidal
[1]

[Co(Me6TRE

N)OAc]PF₆
2.21 2.14

2.05/2.27

(OAc)

Trigonal

Bipyramidal
[4]

[Ni(Me6TRE

N)OAc]PF₆
2.10 2.12

2.06/2.19

(OAc)

Trigonal

Bipyramidal
[4]

[Cu(Me6TRE

N)OAc]PF₆
2.26 2.15

1.99/2.48

(OAc)

Trigonal

Bipyramidal
[4]

[Zn(Me6TRE

N)Br]Br
2.21 2.20 2.37 (Br)

Trigonal

Bipyramidal
[1]

Stability of Me6TREN Complexes
The stability of a metal complex in solution is quantified by its stability constant (or formation

constant), K.[1] Due to the chelate effect, where a single multidentate ligand replaces multiple

monodentate ligands (like water), Me6TREN forms thermodynamically stable complexes. The

formation of a [M(Me6TREN)]ⁿ⁺ complex from an aquated metal ion [M(H₂O)₆]ⁿ⁺ is entropically

favored because four ligand molecules and some solvent molecules are replaced by one

Me6TREN molecule, leading to an increase in the number of free particles in the system.

While extensive tables of specific log K values for Me6TREN with various metals are not readily

available in the literature, the observed stability is a key feature of its chemistry. It is important

to note that the electronic properties of Me6TREN differ from its non-methylated parent, tren.

For instance, tren is capable of stabilizing Co(III), whereas Me6TREN is not, indicating that the

strong electron-donating methyl groups disfavor higher oxidation states in some metals.[2]

Key Applications and Mechanisms
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Me6TREN's unique properties make it a ligand of choice in several areas of modern chemistry,

most notably in polymerization and bioinorganic modeling.

Atom Transfer Radical Polymerization (ATRP)
Me6TREN is one of the most effective ligands for copper-mediated ATRP, a controlled radical

polymerization technique.[2][5] The Cu(I)/Me6TREN complex is a highly active catalyst that

enables polymerization with very low catalyst concentrations (ppm levels). The ligand's role is

to solubilize the copper salt and tune the redox potential of the Cu(I)/Cu(II) couple, which

controls the equilibrium between dormant and active propagating polymer chains.

Simplified ATRP Catalytic Cycle with Cu/Me6TREN

[Cuᴵ(Me6TREN)]⁺
(Activator)

[Cuᴵᴵ(Me6TREN)X]⁺
(Deactivator)

k_actk_deact

Pₙ-X
(Dormant Chain)

Pₙ•
(Propagating Radical)

Activation Deactivation

Monomer

Propagation
(k_p)

Click to download full resolution via product page

Caption: The activation-deactivation equilibrium in ATRP catalyzed by a Cu/Me6TREN

complex.

Bioinorganic Chemistry: Dioxygen Activation
Copper complexes of Me6TREN serve as important structural and functional models for the

active sites of copper-containing metalloenzymes like hemocyanin and tyrosinase, which are

involved in dioxygen transport and activation.[6] At low temperatures, the copper(I) complex,

[Cu(Me6TREN)]⁺, reversibly binds molecular oxygen (O₂) in a stepwise fashion. First, a 1:1
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mononuclear superoxo complex is formed, which then reacts with a second equivalent of the

Cu(I) complex to form a dinuclear 2:1 peroxo species.[6][7]

Reversible O₂ Binding by [Cuᴵ(Me6TREN)]⁺

Step 1: Formation of Superoxo

Step 2: Formation of Peroxo

2 [Cuᴵ(Me6TREN)]⁺

+ O₂

[Cuᴵᴵ(Me6TREN)(O₂⁻)]⁺
(1:1 Superoxo Complex)

k₁ k₋₁

[(Me6TREN)Cuᴵᴵ(O₂²⁻)Cuᴵᴵ(Me6TREN)]²⁺
(2:1 Peroxo Complex)

+ [Cuᴵ(Me6TREN)]⁺
(k₂) (k₋₂)

Click to download full resolution via product page

Caption: Stepwise mechanism of reversible dioxygen binding to form superoxo and peroxo

species.

Conclusion
The Me6TREN ligand is a powerful and versatile building block in coordination chemistry. Its

well-defined tripodal structure, strong donor properties, and ability to form stable five-coordinate

complexes have made it indispensable in fields ranging from polymer synthesis to the modeling

of biological systems. The quantitative structural data available provides a solid foundation for
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understanding its coordination behavior, while its role in catalysis, particularly ATRP, highlights

its practical utility. Future research will likely continue to exploit the unique steric and electronic

features of Me6TREN to develop novel catalysts, functional materials, and advanced

bioinorganic models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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